2-(3,4-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Description
2-(3,4-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
Compounds with structures similar to 2-(3,4-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide have been used in the field of chemical synthesis and catalysis. For instance, complexes involving related compounds have been utilized as active catalysts for the transfer hydrogenation of ketones, showcasing the potential of these structures in facilitating chemical reactions under specific conditions (Magubane et al., 2017).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally related to this compound. Research involving the synthesis of new heterocycles incorporating similar moieties has demonstrated antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).
Antioxidant Activity
Compounds with structural similarities to this compound have also been explored for their antioxidant activities. Research involving the synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines, for instance, has evaluated their antioxidant activity, indicating the relevance of such structures in the search for effective antioxidants (Chaban et al., 2013).
Corrosion Inhibition
Another area of application for compounds akin to this compound is in the field of corrosion science. Studies have shown that similar compounds can serve as effective corrosion inhibitors, providing protection against corrosion in various industrial applications (Yıldırım & Çetin, 2008).
Antitumor Evaluation
Research into the antitumor properties of compounds structurally related to this compound has also been conducted. Synthesis and evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles, for example, have shown promising results in antitumor activity, suggesting potential applications in cancer therapy (Hamama et al., 2013).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-4-15(9-13(12)2)23-10-17(22)21-18-20-16(11-24-18)14-5-7-19-8-6-14/h3-9,11H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMLTTAOBSELBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.